6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H24BrN3O2 and its molecular weight is 562.467. The purity is usually 95%.
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Biological Activity
The compound 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic molecule that integrates quinoline and pyrazole structures. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C32H24BrN3O2, with a molecular weight of approximately 562.467 g/mol. The presence of bromine, multiple aromatic rings, and functional groups contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial : The compound shows potential against bacterial and fungal strains.
- Antitumor : It has been studied for its efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory : Certain derivatives have demonstrated anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dual functionality from both the quinoline and pyrazole components may lead to synergistic effects in biological activity.
Table 1: Biological Activities of Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-Aminoquinoline | Quinoline | Antimalarial |
1,2-Dihydroquinoline | Quinoline | Antitumor |
5-Methylpyrazole | Pyrazole | Antimicrobial |
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. These studies typically involve:
- Cell Viability Assays : To determine the cytotoxic effects on cancer cells.
- Microbial Sensitivity Tests : To assess antimicrobial properties against specific pathogens.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : A study demonstrated that the compound inhibits the growth of breast cancer cells through apoptosis induction.
- Antimicrobial Efficacy : Research indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Bromination : Utilizing N-bromosuccinimide (NBS) to introduce the bromine atom.
- Formation of Pyrazole Ring : Achieved through cyclization reactions involving appropriate precursors.
Optimization techniques are crucial for enhancing yield and purity during synthesis.
Properties
CAS No. |
202821-46-3 |
---|---|
Molecular Formula |
C32H24BrN3O2 |
Molecular Weight |
562.467 |
IUPAC Name |
6-bromo-3-[2-(4-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C32H24BrN3O2/c1-20-12-14-23(15-13-20)32(38)36-28(21-8-4-2-5-9-21)19-27(35-36)30-29(22-10-6-3-7-11-22)25-18-24(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37) |
InChI Key |
VIETVWZTERSXHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.